2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester
CAS No.: 2096337-57-2
Cat. No.: VC11722209
Molecular Formula: C15H22BNO5
Molecular Weight: 307.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096337-57-2 |
|---|---|
| Molecular Formula | C15H22BNO5 |
| Molecular Weight | 307.15 g/mol |
| IUPAC Name | ethyl 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C15H22BNO5/c1-7-20-13(18)11-8-10(9-12(17-11)19-6)16-21-14(2,3)15(4,5)22-16/h8-9H,7H2,1-6H3 |
| Standard InChI Key | IWIPJHIUADMVPW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C(=O)OCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C(=O)OCC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester features a pyridine core substituted at the 2-, 4-, and 6-positions with ethoxycarbonyl, boronic acid pinacol ester, and methoxy groups, respectively. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid group, preventing undesired protodeboronation while maintaining reactivity in cross-coupling reactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 2096337-57-2 |
| Molecular Formula | C₁₅H₂₂BNO₅ |
| Molecular Weight | 307.15 g/mol |
| IUPAC Name | Ethyl 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate |
| Storage Conditions | Dry, cool environment |
| Solubility | Organic solvents (e.g., THF, DMF) |
The compound’s boronic ester group enables selective bond formation with aryl halides or triflates under palladium catalysis, while the electron-withdrawing ethoxycarbonyl and methoxy substituents modulate the pyridine ring’s electronic properties for regioselective transformations .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis typically begins with functionalization of pyridine derivatives. A common route involves:
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Lithiation-Borylation: Direct borylation of 2-ethoxycarbonyl-6-methoxypyridine using lithium bases (e.g., LDA) followed by treatment with pinacol boronate reagents.
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Cross-Coupling Precursors: Intermediate 4-bromo-2-ethoxycarbonyl-6-methoxypyridine undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts .
Key Reaction Parameters:
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Temperature: -78°C to 80°C (dependent on step)
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Catalysts: Pd(dppf)Cl₂, Pd(PPh₃)₄
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Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Purification Techniques
Purification employs flash chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures. Analytical validation via HPLC and NMR ensures >95% purity, critical for pharmaceutical applications .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound serves as a key partner in constructing biaryl systems. For example, coupling with 5-bromo-2-fluorophenyl derivatives under Pd(OAc)₂/XPhos catalysis yields intermediates for kinase inhibitors .
Reaction Optimization Insights:
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Base: K₂CO₃ or Cs₂CO₃
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Ligands: SPhos, XPhos
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Microwave-assisted conditions reduce reaction times to <1 hour.
Pharmaceutical Intermediates
The boronic ester’s stability and reactivity make it invaluable in synthesizing:
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Oncology Agents: EGFR and ALK inhibitors, where the pyridine moiety enhances target binding .
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Antivirals: Incorporation into protease inhibitor scaffolds for hepatitis C and HIV.
Case Study: In the synthesis of NVP-HSP990 (a heat shock protein 90 inhibitor), this boronic ester enabled efficient installation of the pyridine core, achieving a 72% yield in the pivotal coupling step .
Recent Research Advancements
Catalyst Innovations
Recent studies demonstrate that N-heterocyclic carbene (NHC) palladium complexes enhance coupling efficiency with sterically hindered partners, achieving turnover numbers (TON) >10,000 .
Flow Chemistry Applications
Continuous-flow systems utilizing immobilized catalysts (e.g., Pd@SiO₂) enable gram-scale synthesis with 90% yield and <0.5 ppm residual palladium, addressing pharmaceutical industry demands .
Computational Modeling
Density functional theory (DFT) studies reveal the boronic ester’s oxidative addition pathway proceeds via a concerted metalation-deprotonation mechanism, guiding ligand design for improved selectivity.
Industrial-Scale Production Considerations
Cost-Effective Synthesis
Bulk production employs:
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Solvent Recycling: THF recovery via distillation (≥98% purity)
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Catalyst Recovery: Pd scavengers (e.g., SiliaBond Thiol) reduce metal waste .
Regulatory Compliance
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